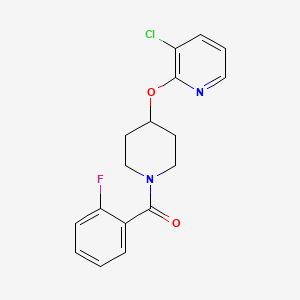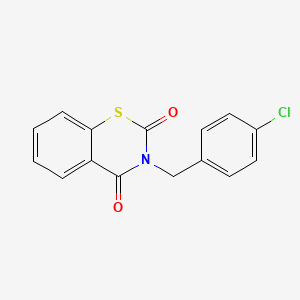
3-(4-氯苄基)-2H-1,3-苯并噻嗪-2,4(3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a chemical compound that belongs to the class of benzothiazine derivatives. This compound is characterized by the presence of a benzothiazine ring system substituted with a 4-chlorobenzyl group. Benzothiazine derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
The compound “3-(4-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione” belongs to the class of benzothiazines. Benzothiazines are a group of organic compounds that contain a benzene ring fused to a thiazine ring. These compounds have been studied for their potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Mode of Action
For example, some benzothiazines have been found to inhibit certain enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
For instance, if a benzothiazine compound inhibits an enzyme involved in inflammation, it could affect the biochemical pathways related to the inflammatory response .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme involved in inflammation, it could potentially reduce inflammation at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other compounds or enzymes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione typically involves the condensation of 4-chlorobenzyl chloride with 2-aminobenzenethiol, followed by cyclization to form the benzothiazine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3-(4-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
化学反应分析
Types of Reactions
3-(4-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazine derivatives.
相似化合物的比较
Similar Compounds
2H-1,3-benzothiazine-2,4(3H)-dione: Lacks the 4-chlorobenzyl group and has different biological activities.
3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione: Substituted with a methyl group instead of a chlorine atom, leading to variations in its chemical and biological properties.
3-(4-fluorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione: Contains a fluorine atom, which can influence its reactivity and interactions with biological targets.
Uniqueness
The presence of the 4-chlorobenzyl group in 3-(4-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione imparts unique chemical and biological properties to the compound. This substitution can enhance its potency as an enzyme inhibitor and improve its pharmacokinetic profile, making it a valuable compound for further research and development.
属性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1,3-benzothiazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)20-15(17)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYIQCVRXCEBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
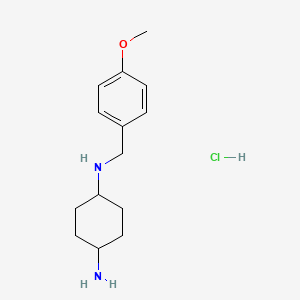
![N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide](/img/structure/B2581896.png)
![(2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-phenylprop-2-en-1-one](/img/structure/B2581897.png)
![N-(3-chloro-2-methylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2581900.png)

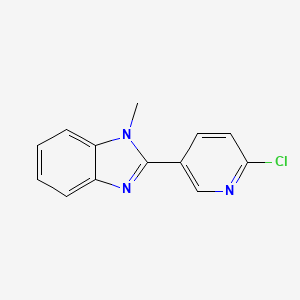

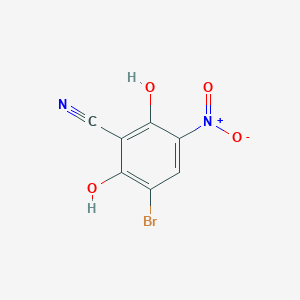

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2581908.png)
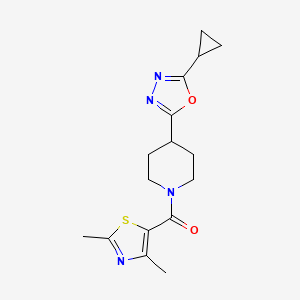
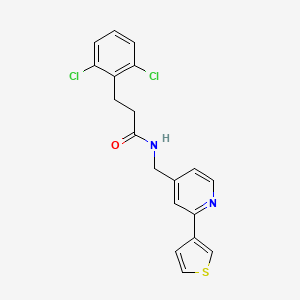
![8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581914.png)
